Polythiazide
Overview
Description
Polythiazide is a thiazide diuretic used in the management of hypertension and treatment of edema . It is a small molecule with actions and uses similar to those of hydrochlorothiazide .
Synthesis Analysis
A recent study published in Nature by Fan et al. identified the structure of human NCC alone and in complex with a thiazide diuretic using cryo-electron microscopy . The study provides a major step toward better understanding the NCC biology and mechanism of action of thiazide diuretics .
Molecular Structure Analysis
The sodium-chloride cotransporter (NCC) is a protein dimer central to sodium handling by the kidney and is the target of an important class of drug for high blood pressure called thiazide diuretics . Structures of human NCC with and without a bound thiazide diuretic provide insights into NCC transport function and drug inhibition .
Chemical Reactions Analysis
As a diuretic, polythiazide inhibits active chloride reabsorption at the early distal tubule via the thiazide-sensitive Na-Cl cotransporter (TSC), resulting in an increase in the excretion of sodium, chloride, and water .
Physical And Chemical Properties Analysis
Polythiazide is a small molecule with an average weight of 439.882 and a chemical formula of C11H13ClF3N3O4S3 . It is a crystalline or white powder .
Scientific Research Applications
Pharmacological Properties and Efficacy
Polythiazide has been extensively studied for its pharmacological properties. It's identified as a highly potent, orally active diuretic agent. In various studies, polythiazide demonstrated a prolonged duration of action, with diuretic effects noticeable up to 24 hours after oral administration. This extended duration of action is consistent with its plasma half-life, which was reported to be approximately 25.7 hours in human subjects. This long-lasting effect makes polythiazide a candidate for conditions requiring sustained diuretic action (Hobbs & Twomey, 1978).
Comparative Studies with Other Diuretics
Polythiazide has been compared with other diuretics like chlorothiazide in clinical settings. One such study focused on evaluating their antihypertensive properties in a double-blind comparison. The study concluded that both polythiazide and chlorothiazide significantly reduced blood pressure compared to a placebo. This study also noted that polythiazide was about 250 times as potent as chlorothiazide, suggesting a strong efficacy at lower dosages (Spiekerman, Achor, Berge, & McGuckin, 1963).
Combination Therapy in Hypertension
Polythiazide has been evaluated in combination with other antihypertensive agents like prazosin. Studies have shown that this combination is effective in controlling hypertension that is not responsive to diuretics alone. The efficacy of this combination therapy is significant, especially in patients with moderate to severe hypertension (Oh, Carroll, Cruz, Whang, & Lejano, 1975).
Effects on Cardiac Muscle Mass
In a study evaluating the impact of antihypertensive therapy on cardiac muscle mass, polythiazide was used in combination with trimazosin. The study observed that this combination therapy did not cause significant changes in left ventricular muscle mass in hypertensive subjects, suggesting its safety in long-term hypertension management (Drayer, Gardin, Weber, & Aronow, 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-2-methyl-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3O4S3/c1-18-10(4-23-5-11(13,14)15)17-7-2-6(12)8(24(16,19)20)3-9(7)25(18,21)22/h2-3,10,17H,4-5H2,1H3,(H2,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLWJCABXYDINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3O4S3 | |
Record name | POLYTHIAZIDE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
346-18-9 | |
Record name | Polythiazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6025939 | |
Record name | Polythiazide | |
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Molecular Weight |
439.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white powder. (NTP, 1992), Solid | |
Record name | POLYTHIAZIDE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER & CHLOROFORM; SOL IN METHANOL, ACETONE & DIMETHYLFORMAMIDE, SOL IN AQ SOLN MADE ALKALINE WITH CARBONATES OR HYDROXIDES OF ALKALI METALS, 2.64e-01 g/L | |
Record name | POLYTHIAZIDE | |
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Record name | POLYTHIAZIDE | |
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Record name | Polythiazide | |
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Mechanism of Action |
As a diuretic, polythiazide inhibits active chloride reabsorption at the early distal tubule via the thiazide-sensitive Na-Cl cotransporter (TSC), resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like polythiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of polythiazide may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., DOMINANT ACTION OF THIAZIDES IS TO INCR RENAL EXCRETION OF SODIUM & CHLORIDE & ACCOMPANYING VOL OF WATER. THIS EFFECT IS VIRTUALLY INDEPENDENT OF ACID-BASE BALANCE. /BENZOTHIADIAZIDE DIURETICS/, RENAL ACTIONS OF THIAZIDE DIURETICS DECR EXTRACELLULAR FLUIDS & PLASMA VOL, CARDIAC OUTPUT, & TOTAL EXCHANGEABLE SODIUM IN INDIVIDUALS WITHOUT ANY EVIDENCE OF CARDIAC FAILURE. AT THIS STAGE, SODIUM & WATER DEPLETION APPEARS TO PROVIDE ADEQUATE BASIS FOR ANTIHYPERTENSIVE EFFECT... /BENZOTHIADIAZIDE DIURETICS/, GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES... THIS IS PRESUMABLY RESULT OF DIRECT ACTION ON RENAL VASCULATURE. ...THIAZIDES DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM, SINCE ITS REABSORPTION IS UNAFFECTED IN DISTAL NEPHRON WHEREAS THAT OF SODIUM IS BLOCKED. /BENZOTHIADIAZIDE DIURETICS/, BECAUSE HEMODYNAMIC MEASUREMENTS INDICATE THAT PERIPHERAL VASCULAR RESISTANCE IS DECR BY THIAZIDES, DIRECT ACTION OF THESE DRUGS ON ARTERIOLAR SMOOTH MUSCLE HAS BEEN SUGGESTED. /BENZOTHIADIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for POLYTHIAZIDE (8 total), please visit the HSDB record page. | |
Record name | Polythiazide | |
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Product Name |
Renese | |
Color/Form |
WHITE, CRYSTALLINE POWDER, CRYSTALS FROM ISOPROPANOL | |
CAS RN |
346-18-9, 96783-10-7 | |
Record name | POLYTHIAZIDE | |
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Record name | POLYTHIAZIDE | |
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Melting Point |
396.5 °F (NTP, 1992), 202.5 °C, 214 °C | |
Record name | POLYTHIAZIDE | |
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Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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Citations
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